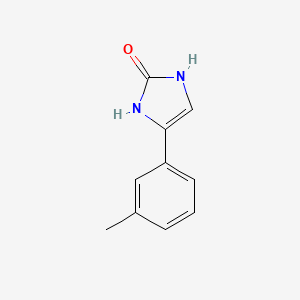
3-Methoxyacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyacridin-9-amine is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₂N₂O. It is a derivative of acridine, a compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. The presence of a methoxy group at the third position and an amine group at the ninth position on the acridine ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyacridin-9-amine typically involves the reaction of 3-methoxyaniline with acridine derivatives under specific conditions. One common method includes the use of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and amine groups on the acridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
3-Methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for studying DNA interactions and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Methoxyacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also interacts with various enzymes and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: An acridine derivative used as an antimalarial and antimicrobial agent.
Quinacrine Mustard: A derivative of quinacrine with similar biological activities.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research .
Uniqueness
3-Methoxyacridin-9-amine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its ability to interact with DNA and proteins, making it a valuable compound for various research applications .
Properties
CAS No. |
23045-26-3 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3,(H2,15,16) |
InChI Key |
YTPUVEOOMWZXBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


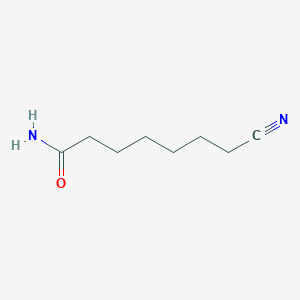
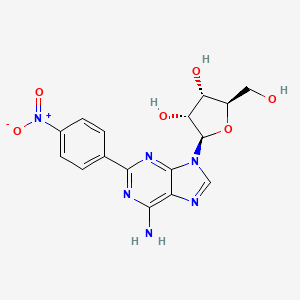
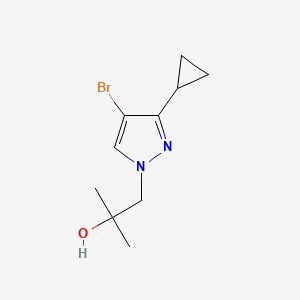
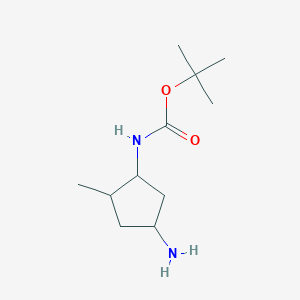
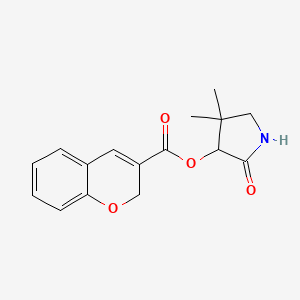
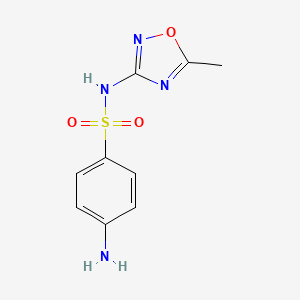
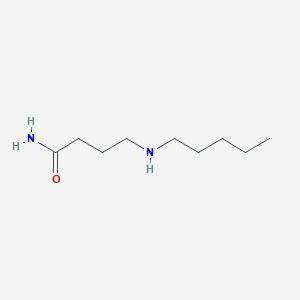
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)


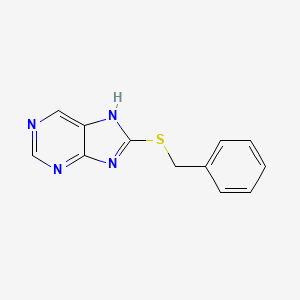
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
